Alimadol

Description

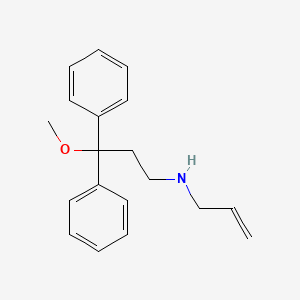

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSWEWNANAHUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200727 | |

| Record name | Alimadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52742-40-2 | |

| Record name | γ-Methoxy-γ-phenyl-N-2-propen-1-ylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52742-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alimadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alimadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALIMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ET970D66K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Methodologies for Alimadol and Its Analogues

Strategic Retrosynthetic Analysis of the Alimadol Molecular Structure

Retrosynthetic analysis is a conceptual tool in organic chemistry that enables the planning of a synthetic route by deconstructing a complex target molecule into simpler precursors. fiveable.mehilarispublisher.comnumberanalytics.com This systematic approach helps chemists design efficient and feasible synthetic pathways. hilarispublisher.comnumberanalytics.com

The initial step in retrosynthetic analysis involves identifying key functional groups within the target molecule, which serve as strategic points for disconnection. hilarispublisher.comnumberanalytics.com These disconnections aim to simplify the complex structure into smaller, more manageable fragments. hilarispublisher.comslideshare.net For this compound, a crucial disconnection point can be identified at the carbon-nitrogen bond connecting the allyl group to the rest of the molecule, and another at the carbon-carbon bond adjacent to the methoxy (B1213986) group and diphenyl moiety. wikipedia.org

Based on patent literature, key precursor molecules for this compound synthesis include benzhydryl methyl ether, 1,1-diphenyl-1-methoxy-3-aminopropane, and allyl bromide. wikipedia.org

The synthetic complexity of this compound arises from the presence of a tertiary amine, a methoxy group, and two phenyl rings, along with an allyl group. The introduction of these functionalities and the formation of specific carbon-nitrogen and carbon-carbon bonds require careful consideration of reaction conditions and selectivity. The feasibility of this compound synthesis is supported by existing patent literature, which outlines various routes for its preparation. wikipedia.org

Reported and Patented Synthetic Routes to this compound

Patented synthetic routes for this compound often involve the construction of the core 1,1-diphenyl-1-methoxy-3-aminopropane structure, followed by the introduction of the allyl group. wikipedia.org

Benzhydryl Methyl Ether Synthesis: Benzhydryl methyl ether (also known as methoxymethylbenzene) can be synthesized through various methods. One approach involves the reaction of benzhydrol with methanol (B129727) in the presence of an acid catalyst. nih.govyale.eduarkat-usa.org For instance, symmetrical bis(benzhydryl)ethers can be synthesized directly from benzhydrols using a catalytic amount of p-toluenesulfonyl chloride under solvent-free conditions at elevated temperatures. nih.gov Another method involves the reaction of benzhydryl chloride with methanol. google.com

1,1-Diphenyl-1-methoxy-3-aminopropane Synthesis: The synthesis of 1,1-diphenyl-1-methoxy-3-aminopropane is a critical step. While specific detailed mechanisms for this exact compound's formation are not extensively detailed in public domain searches beyond its mention as a precursor in this compound patents, general principles of amine synthesis and ether formation can be inferred. The "1,1-Diphenyl-1-lower alkoxy-amino-alkanes" class of compounds, which includes this precursor, is covered in patents related to this compound. wikipedia.org The formation of the amine functionality typically involves reactions such as reductive amination of ketones or aldehydes, or alkylation of amines. pearson.commasterorganicchemistry.comlibretexts.orgpressbooks.pub The methoxy group is likely introduced via etherification.

Allylation: The introduction of the allyl group onto the amine nitrogen in the final stages of this compound synthesis is typically achieved through an allylation reaction. This is a form of amine alkylation where an allyl halide (e.g., allyl bromide) reacts with the amine. wikipedia.org Allylation reactions of aldehydes, for example, can be influenced by Lewis acids or metal mediators to achieve varying diastereoselectivities. nih.gov

Amine Alkylation: Amine alkylation is a fundamental organic reaction involving the reaction of an alkyl halide with ammonia (B1221849) or an amine. pearson.comwikipedia.org This nucleophilic aliphatic substitution (SN2) reaction results in a higher substituted amine. pearson.comwikipedia.org While direct alkylation can lead to polyalkylation, strategies like using an excess of the amine can mitigate this. pearson.comwikipedia.org Reductive amination, which involves forming an imine followed by reduction, offers a more controlled method for forming carbon-nitrogen bonds and avoiding multiple alkylations. masterorganicchemistry.compressbooks.pub

Optimizing reaction yields in organic synthesis often involves careful control of reaction parameters such as temperature, solvent, concentration, and catalyst selection. uniroma1.it For amine alkylation, using an excess of the amine or employing reductive amination can improve yields and selectivity by minimizing over-alkylation. pearson.commasterorganicchemistry.comwikipedia.org

Achieving stereochemical purity is crucial for pharmaceutical compounds. While specific details on this compound's stereochemistry are not widely available, general strategies for stereoselective synthesis include:

Chiral Auxiliaries: Incorporating a chiral auxiliary into a reactant to control the stereochemical outcome of a reaction.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, metal complexes) to induce enantioselectivity or diastereoselectivity. uniroma1.itnih.govrsc.orgua.es

Substrate Control: Designing the starting materials to inherently favor the formation of a specific stereoisomer.

Kinetic Resolution: Separating enantiomers based on differences in their reaction rates with a chiral reagent.

The synthesis of complex molecules with multiple stereocenters in a stereoselective manner remains a significant challenge in modern organic chemistry, with ongoing research focused on developing efficient and environmentally friendly approaches. uniroma1.it

Exploration of Alternative Synthetic Pathways for this compound and Structurally Related Compounds

While specific alternative synthetic pathways for this compound itself are not extensively documented beyond its patent literature, the structural components of this compound—namely, the diphenylpropylamine backbone, the methoxy group, and the N-allyl amine—allow for the conceptual exploration of alternative methodologies based on modern synthetic organic chemistry principles. Traditional methods for synthesizing N-alkylated amines, such as the alkylation of amines with alkyl halides, often face challenges like over-alkylation, prompting the development of more controlled and efficient approaches. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical synthesis by reducing waste, using safer solvents and reagents, and improving atom economy. For the synthesis of compounds like this compound, several green chemistry approaches could be considered for key bond-forming reactions:

Borrowing Hydrogen (Hydrogen Auto-transfer) for N-alkylation: This strategy offers a sustainable route for the N-alkylation of amines with alcohols, producing water as the sole byproduct. rsc.orgorganic-chemistry.orgsioc-journal.cn This method could be particularly relevant for introducing the N-allyl group if an appropriate allyl alcohol precursor were utilized, avoiding the use of alkyl halides which can generate problematic byproducts. Catalysts based on palladium, ruthenium, and iridium have been shown to be effective in these reactions. rsc.orgorganic-chemistry.orgacs.org

Reductive N-alkylation of Nitroarenes: For the formation of primary or secondary amines that could serve as intermediates, a simple, mild, and cost-effective green approach involves the reductive mono-N-alkylation of nitroarenes using HOAc/Zn and a carbonyl compound in methanol. This method offers excellent yields and control over mono- versus dialkylated products. nih.gov

Electrochemical Methods: Although not directly applied to this compound, electrochemical methods have emerged as green alternatives for complex transformations in opioid synthesis, such as the N-demethylation of oxycodone, offering a safer and more sustainable process by avoiding harmful reagents. acs.org This highlights the potential for electrochemistry in developing cleaner routes for nitrogen-containing compounds.

Catalytic Methods for Efficient Bond Formation

Catalytic methods are crucial for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. For the construction of this compound and its analogues, various catalytic approaches could be employed for key bond formations:

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig cross-coupling reaction, involving palladium catalysts, is a highly versatile method for forming C-N bonds between amines and aryl halides or pseudohalides. tcichemicals.comacs.org This method is widely used in the synthesis of aromatic amines and could be adapted for constructing the diphenylamine (B1679370) core or introducing substituted phenyl groups in this compound analogues.

Metal Hydride-Catalyzed Hydroamination: Nickel hydride (NiH) catalysis facilitates C-N bond formation through hydroamination reactions of unsaturated hydrocarbons. rsc.org Given the allyl group in this compound, hydroamination could be explored for introducing the amine moiety to an unsaturated precursor or for modifying the allyl group itself.

Catalytic Decarboxylative C-N Formation: This method, often catalyzed by copper(II) acetate (B1210297) (Cu(OAc)2), allows for the formation of C-N bonds from carboxylic acids, leading to protected alkyl, alkenyl, and aryl amines. nih.gov This approach offers a way to introduce the amine functionality with the release of N2 and CO2 as the only byproducts.

Copper-Catalyzed C-O Bond Formation: While this compound features a methoxy ether, the broader class of diaryl ethers can be synthesized via modifications of the Williamson ether synthesis or Ullmann reactions, which are copper-catalyzed reactions of phenols with aryl halides. orgsyn.orgwikipedia.org These catalytic strategies are relevant for forming ether linkages, which could be explored in the synthesis of this compound's methoxy-diphenyl moiety or its analogues.

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural changes impact a compound's biological activity. For this compound, which is an opioid analgesic, SAR studies would typically involve systematic modifications to its key structural motifs to identify critical pharmacophoric elements and optimize its properties. Opioid analogues often involve modifications to phenyl rings, piperidine (B6355638) rings, and N-substituents to modulate activity and selectivity. nih.govwww.gov.ukmdpi.commdpi.comfrontiersin.orgscielo.org.mx As this compound is related to methadone, a diphenylpropylamine derivative, SAR insights from similar structures could be highly relevant. wikipedia.orgunict.it

Systematic Structural Modifications to Phenyl, Methoxy, and Amine Moieties

Systematic modifications of the phenyl, methoxy, and amine moieties of this compound would be crucial for comprehensive SAR investigations:

Phenyl Moieties:

Substitutions on Phenyl Rings: Introducing various substituents (e.g., alkyl, alkenyl, alkoxyl, hydroxyl, halo, amino, nitro groups) onto the phenyl rings can significantly alter lipophilicity, electronic properties, and steric bulk, thereby influencing binding affinity and receptor selectivity. mdpi.comfrontiersin.orgbiomedres.usacs.org For example, adding aryl groups can increase lipophilicity and improve binding interactions with hydrophobic pockets. biomedres.us

Phenyl Ring Replacements: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., naphthyl, heterocyclic rings) could explore alternative binding interactions and potentially improve selectivity or metabolic stability.

Methoxy Moieties:

Alteration of Alkoxy Group: The methoxy group is known to influence ligand-target binding, physicochemical characteristics, and ADME properties in pharmaceuticals. researchgate.net Modifications could involve changing the size of the alkoxy group (e.g., ethoxy, propoxy, isopropoxy) or replacing it with other polar or non-polar functionalities. Studies on other opioids have shown that varying small ether groups can retain significant activity. www.gov.uk

Removal or Relocation: Complete removal of the methoxy group or its relocation to a different position on the phenyl ring could reveal its precise role in receptor interaction. The elimination of methoxy groups has been shown to weaken binding in some compounds. acs.org

Amine Moieties:

N-Alkylation Variations: The N-allyl group is a distinctive feature of this compound. Modifying this group by varying the length, branching, or saturation of the alkyl chain (e.g., N-methyl, N-propyl, N-cyclopropyl, N-phenethyl) is a common SAR strategy for amines. rsc.orgorganic-chemistry.org In opioid chemistry, alterations to the N-substituent can profoundly affect agonist/antagonist profiles and potency. For instance, the deletion of an Nα-amino group or its replacement with groups like allyl has been explored in the development of opioid antagonists. mdpi.com

Amine Type Modifications: Replacing the secondary amine with a tertiary amine (if not already tertiary at the relevant position) or incorporating it into a cyclic structure (e.g., piperidine, pyrrolidine) could also be explored, as seen in the synthesis of fentanyl analogues where piperidine ring modifications are common. mdpi.comfrontiersin.org

Development of Prodrug Strategies for this compound (Conceptual Basis)

Prodrugs are inactive or less active compounds that undergo enzymatic or chemical biotransformation in vivo to release the active parent drug. pharmacologycanada.org The conceptual development of prodrug strategies for this compound would primarily aim to enhance its pharmacokinetic properties (e.g., bioavailability, solubility, duration of action) or to reduce potential misuse liabilities. pharmacologycanada.orgnih.gov

Potential prodrug strategies for this compound could involve:

Amine-Based Prodrugs: The secondary amine group in this compound offers a prime site for prodrug modification.

Amide or Carbamate (B1207046) Linkages: Forming an amide or carbamate derivative with a cleavable linker could mask the amine's basicity, potentially improving oral bioavailability or reducing first-pass metabolism. The linker would be designed to be cleaved by ubiquitous enzymes (e.g., esterases, amidases) in the body, releasing this compound.

N-Acylation: Attaching an acyl group to the nitrogen could create a prodrug that is hydrolyzed in vivo. This is a common strategy, as seen with codeine, which is O-demethylated by CYP2D6 to morphine. researchgate.net

Methoxy-Based Prodrugs: While less common for ether groups, the methoxy group could be conceptually modified if a cleavable ether linkage could be designed that releases a more active hydroxyl or a different ether form in vivo. This would be more challenging due to the stability of ether bonds.

"Soft" Prodrugs: These are prodrugs that are designed to be metabolized rapidly after achieving their therapeutic effect, leading to inactive metabolites and a shorter duration of action, which could be beneficial for certain pain management scenarios.

Abuse-Deterrent Prodrugs: Drawing inspiration from strategies for other opioids, this compound prodrugs could be designed to be activated only under specific physiological conditions, such as in the gastrointestinal tract by specific enzymes (e.g., trypsin-activated prodrugs). This would prevent activation if the drug is tampered with (e.g., injected or snorted). medcentral.com

The design of such prodrugs would require careful consideration of the linker chemistry, the enzymatic pathways available for cleavage, and the desired release kinetics of this compound.

Pharmacological Characterization and Receptor Level Mechanisms of Alimadol

Opioid Receptor Binding Kinetics and Efficacy Profiling of Oliceridine

The interaction of Oliceridine with opioid receptors has been extensively characterized through various in vitro assays, providing a detailed profile of its binding affinity and functional activity.

Oliceridine demonstrates high-affinity binding to the human μ-opioid receptor. In radioligand binding assays, Oliceridine exhibited a binding affinity (Ki) of 6 nM. nih.gov

In functional assays measuring G-protein activation, such as the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, Oliceridine shows potent agonist activity. In HEK-293 cells expressing the human MOR, Oliceridine had an EC50 of 7.9 nM and an efficacy (Emax) of 84% relative to the standard agonist DAMGO. nih.gov In GTPγ[35S] binding studies, another measure of G-protein activation, Oliceridine has been described as a full agonist relative to DAMGO but has also been reported to act as a partial agonist when compared to the endogenous opioid endomorphin-1. This partial agonist activity is a key feature of its pharmacological profile.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity and G-Protein Activation of Oliceridine

| Parameter | Value | Assay/Cell System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | 6 nM | Radioligand Binding | nih.gov |

| Potency (EC50) | 7.9 nM | cAMP Inhibition (human MOR) | nih.gov |

| Efficacy (Emax) | 84% (vs. DAMGO) | cAMP Inhibition (human MOR) | nih.gov |

A critical aspect of Oliceridine's pharmacology is its high selectivity for the μ-opioid receptor over the delta (DOR) and kappa (KOR) opioid receptors. This selectivity is significantly greater than that of morphine. Studies have shown that Oliceridine has a 178-fold selectivity for MOR over KOR and a 355-fold selectivity over DOR in cAMP accumulation assays. nih.gov This high degree of selectivity minimizes the potential for off-target effects that could be mediated by DOR and KOR activation.

Table 2: Opioid Receptor Selectivity of Oliceridine

| Receptor | Selectivity (fold vs. MOR) | Reference |

|---|---|---|

| Kappa (KOR) | 178 | nih.gov |

| Delta (DOR) | 355 | nih.gov |

The kinetics of how a ligand binds to and dissociates from its receptor can significantly influence its pharmacological effects. While specific quantitative values for the association (k_on) and dissociation (k_off) rates of Oliceridine are not widely published, kinetic studies have provided some insights. For instance, the difference in potency between Oliceridine and its (S)-enantiomer is attributed to a much slower association rate for the (S)-form, while their dissociation rates are similar. Buprenorphine, another opioid, has a much slower dissociation rate, and therefore a longer residence time at the receptor, compared to Oliceridine. The binding of Oliceridine to the MOR is a multi-step process, involving initial interactions in the extracellular vestibule of the receptor before settling into the stable orthosteric binding site.

Molecular Mechanism of Action: Intracellular Signaling Pathways

The defining feature of Oliceridine is its biased agonism, which is characterized by its differential effects on intracellular signaling pathways following receptor binding.

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. nih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, which collectively result in the desired analgesic effect. nih.gov Oliceridine is a potent and selective agonist of this G-protein signaling pathway. drugbank.com Its ability to effectively engage G-protein signaling is comparable to that of morphine, which is fundamental to its analgesic efficacy.

The β-arrestin signaling pathway is another major pathway activated by opioid receptor agonists and is implicated in many of the adverse effects of opioids, such as respiratory depression and constipation. nih.govnih.gov Oliceridine is characterized by its significantly reduced ability to recruit β-arrestin-2 compared to morphine. drugbank.com In assays measuring β-arrestin-2 recruitment, Oliceridine has an EC50 of 40 nM and a maximal efficacy of only 15% relative to morphine. nih.gov This demonstrates a clear bias towards G-protein signaling and away from β-arrestin recruitment. This biased agonism is thought to be the molecular basis for Oliceridine's improved safety profile compared to conventional opioids. drugbank.comnih.gov

Table 3: Beta-Arrestin-2 Recruitment by Oliceridine

| Parameter | Value | Assay/Cell System | Reference |

|---|---|---|---|

| Potency (EC50) | 40 nM | β-arrestin-2 Recruitment | nih.gov |

| Efficacy (Emax) | 15% (vs. Morphine) | β-arrestin-2 Recruitment | nih.gov |

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "Alimadol" to generate the detailed article as requested. The search for information on its specific downstream signaling cascades, structure-activity relationships, pharmacophoric elements, stereochemical impact, and computational modeling simulations did not yield the necessary research findings to create a scientifically accurate and thorough report according to the provided outline.

The available research extensively covers these pharmacological concepts for other well-known opioids, but "this compound" is not mentioned in the context of these specific molecular and computational analyses. Therefore, in adherence with the principles of scientific accuracy and the strict exclusion of hallucinated information, the requested article cannot be generated.

Computational and Molecular Modeling Approaches in this compound Pharmacology

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules.

While specific QSAR models developed for this compound are not publicly documented, the principles of QSAR can be applied to understand the key structural features of diphenylpropylamine analgesics that govern their pharmacological activity. A general QSAR model for opioid receptor affinity often incorporates several types of molecular descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments. The distribution of electron density is crucial for the electrostatic interactions between the ligand and the receptor binding pocket.

Steric Descriptors: These relate to the size and shape of the molecule. The three-dimensional conformation of the ligand must be complementary to the topology of the receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets within the receptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.

For the diphenylpropylamine class, key structural features that would be considered in a QSAR model include:

The nature and substitution pattern of the two phenyl rings.

The length and substitution of the propyl chain.

The nature of the substituent on the nitrogen atom.

A hypothetical QSAR study on a series of this compound analogs might reveal that specific electronic properties of the methoxy (B1213986) group and the steric bulk of the N-allyl group are significant contributors to its predicted binding affinity and functional activity at opioid receptors. The inclusion of this compound in a training set for machine learning models aimed at predicting opioid receptor binding affinity, as indicated in some patent literature, suggests that its structural features are indeed relevant for such predictive modeling.

The development of robust QSAR models relies on high-quality, consistent biological data for a diverse set of compounds within the same chemical class. nih.gov While a specific QSAR equation for this compound is not available, the established principles of this computational approach provide a valuable framework for predicting its pharmacological properties based on its chemical structure.

Preclinical Research Methodologies for Alimadol Assessment

In Vitro Assay Development and Application in Alimadol Research

In vitro assays are fundamental to the early stages of preclinical research, offering a controlled environment to investigate the specific molecular interactions of a drug candidate. These assays are crucial for high-throughput screening and for providing a detailed understanding of a compound's activity at the cellular and subcellular levels. nih.gov

To understand the functional consequences of this compound binding to its target receptors, cell-based functional assays are employed. These assays measure the downstream signaling events that occur after receptor activation and can differentiate between agonists, antagonists, and partial agonists. taylorfrancis.com For this compound, which is investigated for its opioid-related activity, these assays are typically focused on opioid receptors, such as the mu-opioid receptor (MOR).

A common approach involves using recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are engineered to express the opioid receptor of interest. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events. One key pathway involves the coupling of the receptor to G-proteins, which in turn modulate the activity of various effector enzymes and ion channels. nih.govresearchgate.net

Several techniques are used to measure receptor activation and signal transduction:

Aequorin-Based Assays: These assays use a photoprotein called aequorin, which emits light in the presence of calcium. In cells expressing a G-protein subunit that links receptor activation to an increase in intracellular calcium, the luminescence produced upon agonist stimulation can be measured to determine the potency and efficacy of the compound.

Membrane Potential Assays: Opioid receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. nih.govnih.gov Fluorescent dyes that are sensitive to changes in membrane potential can be used to monitor this effect in real-time, providing a functional readout of receptor activation. nih.gov

cAMP Assays: Opioid receptors are often coupled to the inhibitory G-protein, Gαi, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netnih.gov Assays that measure changes in cAMP levels are therefore a reliable method to quantify the inhibitory effect of an opioid agonist.

β-Arrestin Recruitment Assays: In addition to G-protein signaling, agonist binding can also promote the recruitment of β-arrestin to the receptor, a process involved in receptor desensitization and internalization. nih.gov Assays that measure the interaction between the receptor and β-arrestin can provide insights into the potential for tolerance development.

The data generated from these assays allow for the determination of key pharmacological parameters for this compound, such as its EC50 (half-maximal effective concentration) and Emax (maximum effect), which are crucial for its characterization as a full or partial agonist.

Table 1: Illustrative Data from Cell-Based Functional Assays for this compound at the Mu-Opioid Receptor

| Assay Type | Parameter Measured | Illustrative Result for this compound |

|---|---|---|

| Aequorin Assay | EC50 for Ca2+ mobilization | 10 nM |

| Membrane Potential Assay | % of maximal hyperpolarization | 95% |

| cAMP Inhibition Assay | IC50 for cAMP inhibition | 15 nM |

| β-Arrestin Recruitment | EC50 for β-arrestin recruitment | 50 nM |

This table presents hypothetical data to illustrate the typical outputs of these assays.

Understanding the metabolic fate of this compound is essential for predicting its pharmacokinetic profile in vivo. Enzymatic and subcellular fraction assays are used to assess its metabolic stability and to identify the specific enzymes responsible for its metabolism, a process known as reaction phenotyping. labcorp.comnih.govnih.gov

These studies typically utilize subcellular fractions from the liver, the primary site of drug metabolism, such as:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. youtube.com

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UDP-glucuronosyltransferases or UGTs) metabolizing enzymes. youtube.comnih.gov

Metabolic Stability Assays: To determine the metabolic stability of this compound, the compound is incubated with liver microsomes or hepatocytes for a defined period. youtube.comnih.gov The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS). labcorp.com This allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance (CLint), which are key parameters used to predict the in vivo clearance of the drug. nih.gov

Reaction Phenotyping Assays: Reaction phenotyping aims to identify the specific enzymes responsible for metabolizing this compound. labcorp.comnih.gov This is important for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes. nih.gov The main approaches for reaction phenotyping include: researchgate.net

Recombinant Human Enzymes: this compound is incubated with individual recombinant human CYP or UGT enzymes to directly identify which enzymes are capable of metabolizing it. researchgate.net

Chemical Inhibition: The metabolism of this compound in human liver microsomes is assessed in the presence and absence of specific chemical inhibitors for different CYP enzymes. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. nih.govresearchgate.net

Immuno-inhibition: Specific antibodies against individual CYP enzymes are used to inhibit their activity in liver microsomes, providing another method to identify the responsible enzymes. nih.gov

Table 2: Illustrative Metabolic Stability and Reaction Phenotyping Data for this compound

| Assay System | Parameter | Illustrative Finding for this compound |

|---|---|---|

| Human Liver Microsomes | In vitro half-life (t1/2) | 35 minutes |

| Recombinant CYP Enzymes | Major Metabolizing Enzyme | CYP3A4 |

| Chemical Inhibition | % Inhibition by Ketoconazole (CYP3A4 inhibitor) | 85% |

This table presents hypothetical data to illustrate the typical outputs of these assays.

While traditional 2D cell cultures are invaluable, they may not fully recapitulate the complexity of native tissues. researchgate.net Three-dimensional (3D) culture models, such as organoids and more complex tissue cultures, offer a more physiologically relevant environment for pharmacological profiling. stemcell.comnih.gov

Organoids: These are self-organizing 3D structures grown from stem cells that mimic the architecture and function of a specific organ. stemcell.comresearchgate.net For this compound, neuronal organoids or dorsal root ganglion (DRG) organoids could be used to study its effects on neuronal excitability and pain signaling in a more complex, tissue-like context. nih.gov These models can provide insights into the compound's efficacy and potential neurotoxicity. stemcell.com

Tissue Culture Models: More complex tissue culture models can involve the co-culture of different cell types to simulate the interactions within a tissue. nih.govresearchgate.net For instance, a co-culture of neurons and glial cells could be used to investigate the impact of this compound on neuro-immune interactions, which are known to play a role in chronic pain. The use of microfluidic devices, or "organs-on-a-chip," allows for the creation of even more sophisticated models that can simulate blood flow and the interactions between different organ systems. nih.gov

These advanced cellular models are particularly useful for assessing the long-term effects of a compound and for studying complex biological processes that cannot be adequately modeled in simpler systems. nih.gov

In Vivo Animal Model Design and Implementation for Pharmacological Efficacy Studies

Following in vitro characterization, the pharmacological efficacy of this compound must be assessed in living organisms. In vivo animal models are essential for understanding how the compound behaves in a complex physiological system and for providing evidence of its potential therapeutic effect. nih.gov

The choice of animal model is critical for the relevance and translatability of preclinical findings. taconic.com For opioid-related research, rodents (mice and rats) are the most commonly used species due to their well-characterized physiology and genetics, as well as the availability of validated behavioral assays. taconic.comnih.gov

The selection of a specific model depends on the therapeutic indication being investigated. For assessing the analgesic properties of this compound, several types of pain models can be used: nih.gov

Acute Nociceptive Pain Models: These models, such as the hot plate and tail-flick tests, assess the response to a brief, noxious stimulus and are useful for determining the basic antinociceptive properties of a compound. nih.gov

Inflammatory Pain Models: Injection of substances like formalin or carrageenan into the paw induces an inflammatory response and associated pain behaviors, allowing for the evaluation of a compound's efficacy in a model of inflammatory pain. nih.gov

Neuropathic Pain Models: These models are created by surgically injuring a peripheral nerve, leading to chronic pain states such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). These models are crucial for assessing the potential of this compound to treat neuropathic pain.

Beyond pain, if other opioid-related effects are of interest, models of addiction liability, such as conditioned place preference and self-administration studies, may also be employed. taconic.comarizona.edu It is also important to consider factors such as the species and strain of the animal, as there can be significant differences in drug metabolism and response. nih.gov The development of animal models that more closely mimic human conditions, such as those involving voluntary drug intake, can provide more relevant data. udd.clsemanticscholar.org

To ensure the quality and reliability of in vivo studies, it is essential to adhere to rigorous experimental design principles. nih.govsemanticscholar.org This helps to minimize bias and increase the likelihood that the findings are reproducible. Key principles include:

Clear Hypothesis: Studies should be designed to test a specific, well-defined hypothesis. nih.gov Preclinical research can be broadly categorized as either exploratory (hypothesis-generating) or confirmatory (hypothesis-testing). nih.gov

Randomization: Animals should be randomly assigned to treatment groups to prevent systematic differences between the groups.

Blinding: Whenever possible, the investigators conducting the experiment and analyzing the data should be blinded to the treatment allocation to prevent observer bias.

Appropriate Controls: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is essential for interpreting the results.

Sample Size Calculation: The number of animals used should be justified by a power analysis to ensure that the study has sufficient statistical power to detect a meaningful effect.

Defined Endpoints: The primary and secondary outcome measures should be clearly defined before the start of the study.

By adhering to these principles, the preclinical in vivo evaluation of this compound can generate robust and reproducible data that will be critical for making informed decisions about its further development.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Methodologies for Assessing Pharmacodynamic Endpoints in Animal Models

The preclinical assessment of this compound's pharmacodynamic endpoints, particularly its analgesic effects, relies on a variety of animal models that aim to mimic pain states in humans. doi.org These models are essential for understanding the mechanisms of pain and for the development of effective pain management therapies. uaeh.edu.mx

Rodents, such as mice and rats, are the most frequently used species in these studies. taconic.comresearchgate.net The choice of animal model is critical and can influence the outcome of the study. nih.gov Both inbred and outbred strains of mice and rats are utilized to investigate the development of analgesic effects and addictive behaviors. taconic.com

Several established methods are employed to induce and measure pain-related behaviors in these animal models:

Thermal Stimuli: The radiant heat tail-flick and hot plate tests are common methods where a heat source is applied, and the latency to a withdrawal response is measured. mdpi.com These tests are effective in evaluating heat hyperalgesia. mdpi.com

Mechanical Stimuli: The von Frey filament test is used to assess mechanical allodynia, where calibrated filaments are applied to the paw to determine the withdrawal threshold.

Chemical Stimuli: Injection of substances like formalin or carrageenan into the paw induces an inflammatory pain state, allowing for the observation of pain-related behaviors such as licking and flinching.

Models of Neuropathic Pain: Surgical procedures like chronic constriction injury (CCI) or spinal nerve ligation (SNL) are used to create models of neuropathic pain, which is often more clinically relevant. doi.org

Conditioned Place Preference (CPP): This model is used to assess the rewarding or aversive properties of a drug, which can be an indicator of its abuse potential. taconic.com Opioids generally show rewarding effects in CPP studies. taconic.com

Self-Administration Models: These are considered the gold standard for modeling addiction in animals. taconic.com In these studies, animals learn to perform a task, such as pressing a lever, to receive a dose of the drug. taconic.com

The selection of appropriate behavioral endpoints is crucial for the successful translation of preclinical findings to clinical applications. frontiersin.orgnih.gov While reflexive withdrawal measures have been historically used, there is a growing emphasis on assessing more complex pain-related behaviors that better represent the multidimensional nature of pain. frontiersin.orgnih.gov

Table 1: Common Animal Models and Pharmacodynamic Endpoints for this compound Assessment

| Pain Model | Animal Species | Endpoint Measured | Relevant Findings |

| Hot Plate Test | Mouse, Rat | Latency to paw lick or jump | Measures thermal nociception. |

| Tail-Flick Test | Mouse, Rat | Latency to tail withdrawal from heat | Assesses spinal reflex to thermal pain. |

| Formalin Test | Mouse, Rat | Licking/biting time of injected paw | Evaluates response to inflammatory pain. |

| Chronic Constriction Injury (CCI) | Rat | Mechanical and thermal withdrawal thresholds | Models neuropathic pain. |

| Conditioned Place Preference (CPP) | Mouse, Rat | Time spent in drug-paired chamber | Assesses rewarding properties and abuse potential. taconic.com |

| Intravenous Self-Administration | Rat, Mouse | Rate of lever pressing for drug infusion | Models drug-seeking and addictive behavior. nih.gov |

Pharmacokinetic Profiling Methodologies in Preclinical Species

Pharmacokinetic studies are fundamental in preclinical research to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). srce.hrresearchgate.net These studies are typically conducted in rodent and non-rodent species to provide a comprehensive ADME profile of the drug candidate. criver.com

ADME studies for this compound are conducted to determine its fate in the body. srce.hrresearchgate.net These studies are a key component of the drug development package and help in evaluating the safety and risk profile of the compound. criver.com

Absorption: The bioavailability of this compound is assessed after administration through various routes, such as oral and intravenous. researchgate.net Studies have shown that tramadol (B15222) is rapidly absorbed after oral administration. researchgate.net

Distribution: To understand where the drug distributes in the body, techniques like Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled compounds are employed. criver.com This can help identify potential target tissues for efficacy or toxicity. criver.com

Metabolism: In vitro models using liver microsomes and hepatocytes from different species, including humans, are used to identify the metabolic pathways and the enzymes involved, such as cytochrome P450 (CYP) enzymes. srce.hrresearchgate.net this compound is extensively metabolized, with the formation of metabolites like O-desmethyltramadol (M1) and N-desmethyltramadol (M2). nih.govcamelsandcamelids.com The M1 metabolite is known to be an active metabolite with greater analgesic activity than the parent drug.

Excretion: Excretion balance studies, often using radiolabeled compounds, are performed to determine the routes and rates of elimination of the drug and its metabolites from the body. nih.gov Biliary excretion studies can be conducted in cannulated animals to differentiate between unabsorbed drug excreted in the feces and absorbed drug excreted via the bile. criver.com

Table 2: Overview of Preclinical ADME Studies for this compound

| ADME Parameter | Methodology | Species | Key Information Obtained |

| Absorption | Oral and intravenous administration followed by plasma concentration analysis. | Rat, Dog, Rabbit | Bioavailability, rate and extent of absorption. researchgate.net |

| Distribution | Quantitative Whole-Body Autoradiography (QWBA) with radiolabeled this compound. criver.com | Rat | Tissue and organ distribution of the drug and its metabolites. criver.com |

| Metabolism | In vitro incubation with liver microsomes and hepatocytes. srce.hrresearchgate.net | Rat, Dog, Human | Identification of major metabolites (e.g., M1, M2) and metabolic pathways (e.g., O- and N-demethylation). nih.gov |

| Excretion | Collection and analysis of urine, feces, and bile after administration of radiolabeled this compound. | Rat, Dog | Routes and extent of excretion of the parent drug and metabolites. nih.gov |

Bioanalytical Techniques for Quantifying this compound and Metabolites in Biological Matrices

The accurate quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly used technique. wjbphs.com

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating this compound and its metabolites. Reversed-phase columns, such as C8 or C18, are frequently employed. wjbphs.com

Mass Spectrometry (MS/MS): When coupled with HPLC (LC-MS/MS), this technique provides high sensitivity and specificity for the quantification of drugs and their metabolites, even at low concentrations. nih.govnih.gov Multiple Reaction Monitoring (MRM) mode is often used for its quantitative accuracy. wjbphs.com

Sample Preparation: Before analysis, biological samples require preparation to remove interfering substances. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govnih.gov

The validation of these bioanalytical methods is essential to ensure their accuracy, precision, linearity, and stability, following guidelines from regulatory agencies. frontiersin.orgnih.gov

Table 3: Bioanalytical Methods for this compound and its Metabolites

| Technique | Matrix | Sample Preparation | Key Features |

| HPLC-DAD (Diode Array Detection) | Liver tissues | Stas-Otto extraction, ammonium (B1175870) sulfate (B86663) extraction | Allows for the quantification of tramadol and its main metabolite O-desmethyltramadol. |

| LC-MS/MS | Plasma, Urine, Larvae | Protein precipitation, liquid-liquid extraction, solid-phase extraction | High sensitivity and specificity; considered the gold standard for quantitative bioanalysis. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma, Urine, Liver microsomes | Solid-phase extraction | Provides good separation and quantification capabilities. nih.gov |

Methodological Considerations for Investigating Potential Drug-Drug Interactions at the Preclinical Stage

Investigating potential drug-drug interactions (DDIs) at the preclinical stage is a critical step to ensure the safety of a new drug. nih.gov Pharmacokinetic DDIs often involve the induction or inhibition of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. nih.gov

In Vitro Enzyme Inhibition and Induction Assays: These assays are conducted using human liver microsomes or hepatocytes to assess the potential of this compound to inhibit or induce major CYP isozymes (e.g., CYP3A4, CYP2D6). srce.hrnih.gov This helps to predict whether this compound could alter the metabolism of co-administered drugs. nih.gov

Reaction Phenotyping: These studies identify the specific CYP enzymes responsible for the metabolism of this compound. This information is crucial for predicting DDIs with drugs that are inhibitors or inducers of these same enzymes.

In Vivo DDI Studies: If in vitro studies suggest a potential for DDI, in vivo studies in animal models are conducted. nih.gov This involves co-administering this compound with a known inhibitor or inducer of the relevant metabolic pathway and measuring the changes in the pharmacokinetic profile of this compound.

Computational Modeling: In silico tools and physiologically based pharmacokinetic (PBPK) modeling can be used to simulate and predict the likelihood and magnitude of DDIs. nih.govfrontiersin.org

The co-administration of this compound with other drugs that act on the central nervous system or that are metabolized by the same enzymes can lead to significant interactions. nih.gov For example, combining this compound with other central nervous system depressants can result in additive effects. nih.gov

Table 4: Preclinical Methodologies for Investigating Drug-Drug Interactions of this compound

| Methodology | Purpose | Model/System | Example Finding |

| CYP Inhibition Assay | To determine if this compound inhibits major CYP enzymes. | Human liver microsomes | Provides IC50 values to assess inhibitory potential. researchgate.net |

| CYP Induction Assay | To determine if this compound induces the expression of major CYP enzymes. | Human hepatocytes | Measures changes in mRNA and enzyme activity. |

| Reaction Phenotyping | To identify the primary CYP enzymes metabolizing this compound. | Recombinant human CYP enzymes, human liver microsomes | Determines the contribution of each enzyme to this compound's metabolism. |

| In Vivo DDI Study | To confirm in vitro findings in a living organism. | Rodent models | Co-administration with a known CYP inhibitor (e.g., ketoconazole) to observe changes in this compound's plasma concentrations. nih.gov |

Pharmaceutical Formulation Science and Advanced Drug Delivery Systems for Alimadol

Strategies for Enhancing Physicochemical Characteristics for Optimized Delivery

For compounds with suboptimal physicochemical properties, various formulation strategies can be employed to enhance their performance.

Enhancing the solubility and dissolution rate of poorly water-soluble drugs is a primary focus in pharmaceutical development to improve their oral bioavailability. mdpi.comresearchgate.net

Particle Size Reduction: Reducing the particle size of a drug increases its surface area, which, according to the Noyes-Whitney equation, can lead to an increased dissolution rate. researchgate.net Techniques such as micronization and nanomilling are commonly employed. google.com While these techniques are widely used for other drugs, there is no available information on the application of particle size reduction to Alimadol.

Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively increasing their solubility and stability. nih.govnih.gov The formation of such complexes can mask the lipophilic nature of a drug and present a more hydrophilic exterior to the aqueous environment. semmelweis.hunih.gov Studies on the complexation of this compound with cyclodextrins have not been published.

Solid Dispersions: A solid dispersion is a system in which a drug is dispersed in an inert carrier, usually a water-soluble polymer, at a solid state. nih.govdntb.gov.ua This technique can enhance the dissolution of poorly soluble drugs by presenting the drug in an amorphous state and/or as a molecular dispersion, thereby increasing its surface area and wettability. mdpi.comresearchgate.netmdpi.com There is no evidence in the literature of solid dispersion technology being applied to this compound.

For a drug to be effective, it must permeate across biological membranes to reach its site of action. japsonline.comresearchgate.netvicihealthsciences.com For orally administered drugs, this involves crossing the intestinal epithelium.

Various strategies can be employed to enhance drug permeability, including the use of permeation enhancers, which can transiently and reversibly alter the integrity of the intestinal membrane. nih.govnih.gov Other approaches include the use of lipid-based formulations and nanocarriers. The selection of a suitable permeability enhancement strategy depends on the specific properties of the drug molecule. As there are no published preclinical or clinical studies on this compound, its permeability characteristics are unknown, and consequently, no specific permeability enhancement strategies have been investigated for this compound.

Development of Modified and Controlled Release Formulations for this compound

Modified and controlled-release formulations are designed to alter the rate and location of drug release from a dosage form. For opioid analgesics, these formulations can offer several advantages, including maintaining therapeutic drug concentrations for an extended period, reducing dosing frequency, and improving patient compliance. wikipedia.org

The development of such formulations often involves the use of polymer matrices that control the rate of drug diffusion or erosion of the matrix. nih.govthefutureisnear.org Both hydrophilic and hydrophobic polymers can be used to achieve the desired release profile. wikipedia.org For instance, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can form a gel layer upon contact with water, which controls drug release, while hydrophobic polymers like ethylcellulose can form an inert matrix from which the drug slowly leaches out. nih.gov

While various controlled-release formulations have been developed for other opioids such as tramadol (B15222), there is no information available on the development of any modified or controlled-release formulations for this compound. nih.govsemmelweis.huthefutureisnear.orgnih.govgoogle.com

Design and Characterization of Microparticulate and Nanoparticle Delivery Systems

Micro- and nanoparticle-based delivery systems offer significant advantages for opioid analgesics like this compound, including sustained release, protection from degradation, and the potential for targeted delivery. These systems are typically designed using biodegradable polymers that encapsulate the drug.

Design and Formulation:

The design of these particulate systems involves the selection of a suitable polymer and a fabrication method that ensures high encapsulation efficiency and desired release characteristics. Commonly used polymers for opioid delivery include:

Poly(lactic-co-glycolic acid) (PLGA): A biocompatible and biodegradable copolymer widely used for creating depot formulations. The ratio of lactic to glycolic acid can be adjusted to control the degradation rate and, consequently, the drug release profile. For instance, buprenorphine-loaded PLGA microparticles have been developed to provide prolonged analgesia.

Poly(lactic acid) (PLA) and Polycaprolactone (PCL): These polymers are also used for their biodegradability and ability to form stable microcapsules. They are particularly relevant for encapsulating water-soluble crystalline drugs.

Gelatin: A natural polymer that can be used to prepare microspheres for oral delivery of opioids like tramadol hydrochloride through an emulsification/cross-linking method.

Ethyl cellulose: A hydrophobic polymer used to control and extend the drug release from microparticles.

Fabrication techniques are chosen based on the physicochemical properties of the drug and polymer:

Emulsification-Solvent Evaporation: A common method where the drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently evaporated, leaving behind solid micro- or nanoparticles.

Spray Drying: This technique allows for the production of microparticles by spraying a solution of the drug and polymer into a hot gas stream, leading to rapid solvent evaporation. This method has been used for the microencapsulation of naloxone.

Coacervation-Phase Separation: This involves the phase separation of a polymer solution to form a coating around the drug particles.

Characterization:

Once formulated, these particulate systems undergo rigorous characterization to ensure their quality and performance. Key characterization parameters include:

| Parameter | Description | Typical Methods | Example Findings for Opioid Formulations |

| Particle Size and Morphology | Determines the in vivo distribution, degradation rate, and drug release profile. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) | Spherical microspheres with a smooth surface are generally desired. Buprenorphine-loaded PLGA microparticles have shown a mean diameter suitable for injection. |

| Encapsulation Efficiency | The percentage of the initial drug amount that is successfully entrapped within the particles. | Spectrophotometry, High-Performance Liquid Chromatography (HPLC) after particle dissolution. | Entrapment efficiencies of over 70% have been reported for opioid-loaded microparticles, which is crucial for therapeutic efficacy. |

| Drug Loading | The amount of drug per unit weight of the micro- or nanoparticles. | HPLC, UV-Vis Spectroscopy | The drug loading capacity depends on the formulation parameters and the interaction between the drug and the polymer. |

| In Vitro Drug Release | Measures the rate and extent of drug release from the particles over time in a simulated physiological environment. | Dialysis method, Sample and separate method using buffers at physiological pH and temperature. | Opioid-loaded microparticles often exhibit a biphasic release pattern: an initial burst release followed by a sustained release phase over days or weeks. |

| Surface Charge (Zeta Potential) | Influences the stability of the particulate suspension and its interaction with biological membranes. | Laser Doppler Electrophoresis | A sufficiently high zeta potential (positive or negative) can prevent particle aggregation. |

These characterization studies are essential for predicting the in vivo performance of the delivery system and for ensuring batch-to-batch consistency.

Exploration of Polymeric and Lipid-Based Drug Delivery Platforms (e.g., micelles, liposomes)

Beyond solid particles, other colloidal carriers like polymeric micelles and liposomes present viable platforms for this compound delivery, offering advantages in solubilizing hydrophobic drugs and altering pharmacokinetic profiles.

Polymeric Micelles:

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. The hydrophobic core can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides a stealth-like character, prolonging circulation time.

Materials: Common polymers for micelle formation include polyethylene (B3416737) glycol (PEG) as the hydrophilic block, combined with hydrophobic blocks such as poly(propylene oxide) (Pluronics®), poly(D,L-lactic acid) (PLA), or poly(ε-caprolactone) (PCL).

Characteristics: Polymeric micelles typically have a small size (10-100 nm), which allows for passive targeting to tumor tissues and inflamed sites through the enhanced permeability and retention (EPR) effect. They exhibit high stability compared to surfactant micelles due to a very low critical micelle concentration (CMC). researchgate.net

Liposomes:

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic drugs. jsr.org For a lipophilic compound like this compound, it would primarily partition into the lipid bilayer.

Composition: Liposomes are typically composed of phospholipids, such as phosphatidylcholine, and cholesterol to enhance stability. nih.gov The surface of liposomes can be modified with PEG (pegylation) to create "stealth" liposomes that evade the reticuloendothelial system, leading to longer circulation times.

Types: Depending on the preparation method, liposomes can be unilamellar (one lipid bilayer) or multilamellar (multiple concentric bilayers). nih.gov Multivesicular liposomes, such as those used in the DepoFoam® technology, contain multiple non-concentric aqueous chambers and can provide sustained release of drugs like morphine for extended periods. ubc.ca

Drug Loading: Hydrophobic drugs like this compound can be incorporated into the lipid bilayer during the formation of the liposomes. The efficiency of loading depends on the drug's lipid solubility and its interaction with the bilayer components.

| Delivery Platform | Potential Advantages for this compound | Key Research Findings for Opioids |

| Polymeric Micelles | - Solubilization of hydrophobic this compound- Prolonged systemic circulation- Potential for targeted delivery | Studies have shown that polymeric micelles can effectively encapsulate opioids and provide controlled release. |

| Liposomes | - Encapsulation of this compound in the lipid bilayer- Biocompatible and biodegradable- Sustained release capabilities | Liposome-encapsulated morphine has been shown to provide prolonged analgesia compared to the free drug in preclinical studies. nih.gov |

Mucoadhesive and Transdermal Delivery System Concepts

To avoid the disadvantages of oral and parenteral administration, mucoadhesive and transdermal delivery systems are attractive alternatives for opioids like this compound.

Mucoadhesive Delivery Systems:

Mucoadhesive systems are designed to adhere to mucosal surfaces (e.g., buccal, nasal) for an extended period, allowing for controlled drug release and absorption directly into the systemic circulation, bypassing first-pass metabolism.

Concept: The system typically consists of a drug-containing matrix made from mucoadhesive polymers such as chitosan, carbopol, and hydroxypropyl cellulose. These polymers interact with the mucus layer through various mechanisms, including hydrogen bonding and electrostatic interactions.

Application for this compound: A mucoadhesive buccal tablet or film for this compound could provide a non-invasive route for sustained pain management. The formulation would need to be optimized for adhesion time, drug release rate, and patient comfort.

Transdermal Delivery Systems:

Transdermal patches offer a convenient and non-invasive way to deliver potent opioids like fentanyl and buprenorphine, providing consistent plasma concentrations over several days. amegroups.orgmdpi.com This approach could be highly beneficial for this compound.

Design: A transdermal patch for this compound would likely be a matrix-type system, where the drug is dispersed in a polymer matrix that controls its release. The patch would also contain a backing layer, an adhesive layer to secure it to the skin, and a release liner.

Permeation Enhancement: Since the stratum corneum is a significant barrier to drug absorption, permeation enhancers may be necessary. These can be chemical (e.g., ethanol, propylene (B89431) glycol, fatty acids) or physical (e.g., microneedles, iontophoresis). nih.govmdpi.com For a lipophilic drug like this compound, optimizing the formulation with appropriate solvents and enhancers would be critical to achieve therapeutic flux across the skin. researchgate.net

| Delivery System | Conceptual Application for this compound | Key Considerations |

| Mucoadhesive System | Buccal or nasal delivery for rapid onset and bypassing first-pass metabolism. | Polymer selection, adhesion strength, drug release kinetics, and local tolerability. |

| Transdermal Patch | Continuous, multi-day delivery for chronic pain management with improved patient compliance. | Skin permeability of this compound, need for permeation enhancers, patch adhesion, and potential for skin irritation. |

Targeted Drug Delivery Methodologies for Central Nervous System Access

For an opioid analgesic like this compound, achieving effective concentrations in the central nervous system (CNS) is paramount for its therapeutic action. However, the blood-brain barrier (BBB) severely restricts the entry of many drugs into the brain. nih.gov Targeted drug delivery methodologies aim to overcome this challenge.

Conceptual Frameworks for Brain-Targeted Delivery of Opioids

The primary goal of brain-targeted delivery is to enhance the therapeutic index of the drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects. Several conceptual frameworks can be applied to this compound:

Receptor-Mediated Transcytosis: This strategy involves conjugating the drug or its carrier to a ligand that binds to specific receptors on the BBB endothelium (e.g., transferrin receptor, insulin (B600854) receptor). This binding triggers endocytosis, transporting the drug across the barrier.

Adsorptive-Mediated Transcytosis: Cationic molecules or nanoparticles can bind to the negatively charged surface of brain capillary endothelial cells, inducing non-specific endocytosis.

Inhibition of Efflux Pumps: Many drugs are actively transported out of the brain by efflux pumps like P-glycoprotein. Co-administration of an inhibitor of these pumps or designing the drug to be a poor substrate can increase its CNS penetration. nih.gov

Nose-to-Brain Delivery: Intranasal administration can bypass the BBB by allowing direct transport of the drug along the olfactory and trigeminal neural pathways. technologynetworks.com

Nanocarrier-Based Approaches for Enhancing CNS Penetration

Nanocarriers are at the forefront of research for enhancing CNS drug delivery due to their ability to protect the drug and interact with the BBB. nih.govtaylorfrancis.com

Polymeric Nanoparticles: Nanoparticles made from polymers like PLGA or poly(butylcyanoacrylate) (PBCA) can be used to deliver opioids to the brain. nih.gov A notable strategy involves coating the nanoparticles with surfactants like polysorbate 80. It is hypothesized that these coated nanoparticles adsorb apolipoproteins from the blood, which then interact with lipoprotein receptors on the BBB, facilitating their uptake. nih.gov

Liposomes: Cationic liposomes can be used to exploit adsorptive-mediated transcytosis. Furthermore, targeted liposomes can be created by attaching specific ligands to their surface to engage in receptor-mediated transport.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles offer good biocompatibility and can enhance the brain uptake of lipophilic drugs. Their small size and lipidic nature facilitate their interaction with and transport across the BBB.

| Approach | Mechanism | Potential for this compound |

| Ligand-Conjugated Nanocarriers | Receptor-mediated transcytosis | High specificity for brain tissue, potentially reducing peripheral side effects. |

| Polysorbate 80-Coated Nanoparticles | Adsorption of apolipoproteins and subsequent receptor-mediated uptake. | A well-studied approach for enhancing brain delivery of various drugs. |

| Intranasal Nanoparticle Delivery | Direct transport along neural pathways, bypassing the BBB. | Non-invasive route with the potential for rapid onset of central analgesic effects. technologynetworks.com |

Advanced Analytical Chemistry Techniques for Alimadol Quantification and Characterization

Chromatographic Separation Methods for Alimadol and Its Metabolites

Chromatography is a fundamental technique for separating complex mixtures. nih.govyoutube.com The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. nih.gov For this compound and its metabolites, both high-performance liquid chromatography and gas chromatography are valuable tools.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many pharmaceutical compounds due to its versatility and efficiency in separating non-volatile and thermally sensitive molecules. nih.gov In the context of analyzing compounds structurally similar to this compound, various HPLC methods have been developed, often employing reversed-phase columns, such as C18 or C8, which separate compounds based on their hydrophobicity. nih.govsigmaaldrich.comunisa.edu.au

The selection of the detector is crucial for achieving the desired sensitivity and selectivity. Common detection modalities that can be applied to the analysis of this compound include:

UV/Vis Detection: This is a common and robust detection method. For compounds with a chromophore, like the phenyl groups in this compound, UV detection provides reliable quantification. The selection of an appropriate wavelength is critical for maximizing sensitivity.

Photodiode Array (PDA) Detection: A PDA detector offers the advantage of acquiring the entire UV-visible spectrum for each peak, which aids in peak purity assessment and compound identification.

Fluorescence Detection: For molecules that fluoresce, or can be derivatized to be fluorescent, this method offers higher sensitivity and selectivity compared to UV detection.

A typical HPLC method for a related compound involves a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsigmaaldrich.com The gradient or isocratic elution is optimized to achieve good resolution between the parent drug and its metabolites. unisa.edu.au A Design of Experiments (DoE) approach can be systematically used to optimize critical method variables, ensuring a robust and reliable method. rsc.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Amine Compounds

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 25 cm x 4.6 mm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 292 nm |

| Column Temperature | 20 °C |

This table presents a hypothetical set of conditions based on methods for structurally analogous compounds and is for illustrative purposes only. sigmaaldrich.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC analysis, it can be made amenable to this technique through derivatization. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase the volatility of the molecule, allowing for its separation and detection by GC. laurentian.ca

GC analysis is particularly useful for impurity profiling and can offer high resolution. The separation is typically performed on a capillary column with a specific stationary phase, such as a Zebron ZB-Drug-1 column. laurentian.ca

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it offers unparalleled selectivity and sensitivity for the identification and quantification of compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. nih.govunisa.edu.aunih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

Method development for LC-MS/MS analysis of this compound would involve optimizing several key parameters:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound and would likely be operated in positive ion mode.

Mass Spectrometer Tuning: The instrument is tuned to achieve optimal sensitivity for the parent ion of this compound.

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. For this compound (C19H23NO, Monoisotopic Mass: 281.1780 Da), the precursor ion would be [M+H]+ at m/z 282.2. nih.gov Product ions would be determined through fragmentation experiments. This highly selective detection method minimizes interference from matrix components. sigmaaldrich.comunisa.edu.au

Validation of the LC-MS/MS method is crucial and typically includes assessment of linearity, accuracy, precision, selectivity, and stability. nih.govunisa.edu.audergipark.org.tr

Table 2: Hypothetical MRM Transitions for this compound and a Potential Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 282.2 | To be determined experimentally |

| N-desallyl-Alimadol | To be determined | To be determined experimentally |

This table is for illustrative purposes. The exact m/z values would need to be determined through experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of unknown compounds and the profiling of impurities. dergipark.org.trnih.gov After separation on the GC column, the eluting compounds are ionized, typically by electron impact (EI), which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. nih.gov

This fragmentation pattern is highly valuable for structural elucidation. By analyzing the mass-to-charge ratios of the fragment ions, the structure of the parent molecule and its metabolites or impurities can be deduced. nih.govresearchgate.net For instance, the analysis of tramadol (B15222), a compound with some structural similarities to this compound, by GC-MS has been used to identify its metabolites in urine. nih.gov The use of derivatization can aid in the identification of metabolic sites, such as demethylation or hydroxylation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the unambiguous determination of its connectivity and stereochemistry. nih.gov

For this compound, NMR spectroscopy would be instrumental in:

Confirming the Chemical Structure: 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be used to assign all proton and carbon signals, thus confirming the proposed structure.

Characterizing Metabolites and Impurities: NMR can be used to determine the exact structure of isolated metabolites or synthesis impurities, providing crucial information that may be difficult to obtain by MS alone.